molecular formula C20H27NO4 B3005240 1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 439111-10-1

1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B3005240
CAS No.: 439111-10-1
M. Wt: 345.439
InChI Key: IGAXLNWFPCVKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid (CAS: 439111-10-1; C20H27NO4; MW: 345.44) is a piperidine-3-carboxylic acid derivative characterized by a cyclohexyl group at position 1 and a 4-ethoxyphenyl substituent at position 2. Its synthesis involves multi-step organic reactions, such as [4+2] cycloadditions and ammonium acetate-mediated transformations, yielding >90% purity in optimized protocols .

Properties

IUPAC Name

1-cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-2-25-16-10-8-14(9-11-16)19-17(20(23)24)12-13-18(22)21(19)15-6-4-3-5-7-15/h8-11,15,17,19H,2-7,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAXLNWFPCVKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(CCC(=O)N2C3CCCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar derivatives:

Compound Name Substituents (Position 1 & 2) Molecular Weight Purity Key Functional Groups Source (Evidence ID)
Target Compound 1-Cyclohexyl, 2-(4-ethoxyphenyl) 345.44 >90% 6-oxo, carboxylic acid
1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid 1-Butyl, 2-(2-methoxyphenyl) 305.37 97% 6-oxo, carboxylic acid
rac-(3R,4S)-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid 1-Benzyl, 4-(4-fluorophenyl) Not reported Not specified 6-oxo, fluorophenyl, carboxylic acid
1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid 1-Methyl, 2-(1-methylpyrazol-4-yl) 237.26 Not specified 6-oxo, pyrazolyl, carboxylic acid

Key Observations :

  • 4-Ethoxyphenyl (target) vs. 2-methoxyphenyl (): The ethoxy group’s longer alkyl chain may increase steric hindrance and electron-donating effects, influencing receptor binding compared to methoxy derivatives. Fluorophenyl () and pyrazolyl () substituents introduce electronegative or heterocyclic motifs, altering solubility and target selectivity.
  • Molecular Weight and Purity :
    • The target compound (MW 345.44) is heavier than analogs like the pyrazolyl derivative (MW 237.26), reflecting its bulkier substituents. Higher purity (>90% vs. 97% in ) may correlate with optimized synthetic routes and reduced impurities in pharmacological studies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Key steps include condensation of intermediates (e.g., 4-ethoxyphenyl derivatives) with ethyl cyanoacetate using NaOEt in ethanol, followed by PtO2-catalyzed hydrogenation for cyano group reduction. Cyclization in refluxing toluene (110–120°C) is critical for piperidine ring formation. Yield optimization requires precise stoichiometry, anhydrous conditions, and inert atmospheres to prevent side reactions like hydrolysis .

Q. Which analytical techniques are most effective for characterizing structural purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm resolves cis/trans isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, confirms substituent positions (e.g., cyclohexyl vs. 4-ethoxyphenyl groups). Mass spectrometry (HRMS) validates molecular weight (exact mass: 201.1080 g/mol for core intermediates) .

Q. What safety protocols are essential during handling?

  • Methodological Answer : Use NIOSH-approved face shields, nitrile gloves, and lab coats to prevent dermal exposure. In case of inhalation, move to fresh air and administer oxygen if needed. Emergency eyewash stations and pH-neutral soap must be accessible for accidental contact .

Advanced Research Questions

Q. How can cis/trans isomerism in intermediates be resolved, and what impact does stereochemistry have on bioactivity?

  • Methodological Answer : Cis/trans mixtures (e.g., ethyl 6-oxopiperidine-3-carboxylate derivatives) are isomerized using EtONa in refluxing toluene, favoring the thermodynamically stable trans-isomer. Chiral HPLC or enzymatic resolution can isolate enantiomers. Stereochemistry affects binding affinity to targets like cytochrome P450 enzymes, as seen in analogous fluorophenyl-piperidine systems .

Q. What strategies mitigate contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from impure isomers or unaccounted metabolites. Validate compound identity via X-ray crystallography and quantify metabolites using LC-MS/MS. For enzyme inhibition studies, standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls like known CYP3A4 inhibitors .

Q. How to design in vitro assays for evaluating metabolic stability?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) at 1 µM concentration. Monitor degradation over 60 minutes using LC-MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (ClintCl_{\text{int}}). Include NADPH-regenerating systems to assess cytochrome P450-mediated oxidation .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., lipases or kinases) using the compound’s minimized 3D structure. Compare binding energies of analogs (e.g., 4-fluorophenyl vs. 4-ethoxyphenyl substitutions) to identify critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.